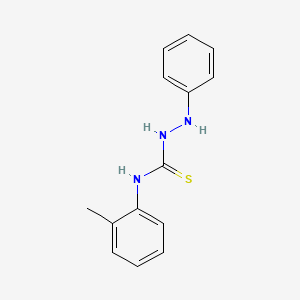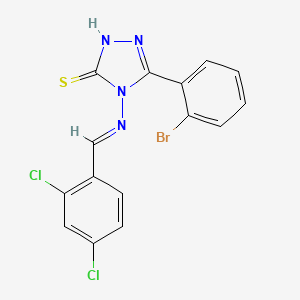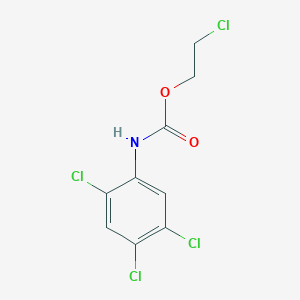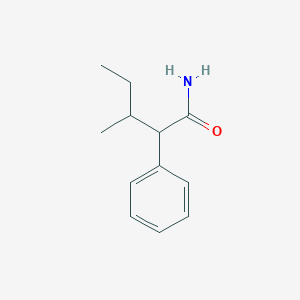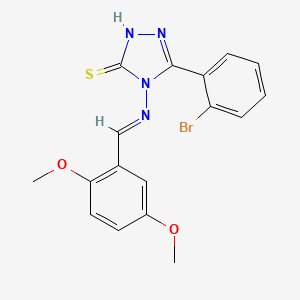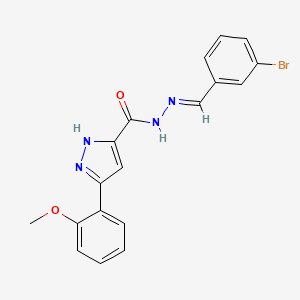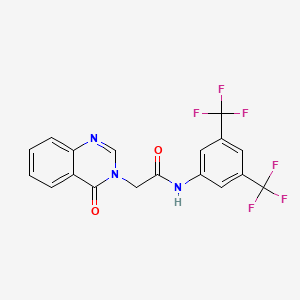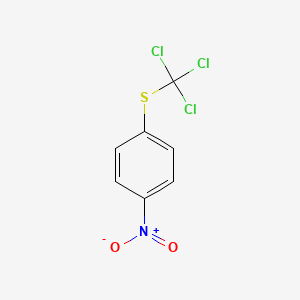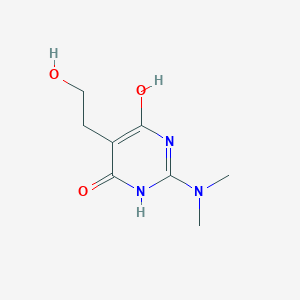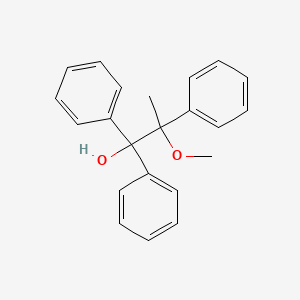
2-Methoxy-1,1,2-triphenyl-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,1,2-triphenyl-propan-1-ol is an organic compound with the molecular formula C22H22O2 and a molecular weight of 318.419 g/mol . This compound is known for its unique structure, which includes a methoxy group and three phenyl groups attached to a propanol backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-Methoxy-1,1,2-triphenyl-propan-1-ol typically involves the reaction of triphenylmethanol with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion . Industrial production methods may vary, but they generally follow similar principles, with adjustments made for scale and efficiency.
Chemical Reactions Analysis
2-Methoxy-1,1,2-triphenyl-propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-1,1,2-triphenyl-propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of various functional groups on biological activity.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methoxy-1,1,2-triphenyl-propan-1-ol exerts its effects involves interactions with various molecular targets. The methoxy group and phenyl rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
2-Methoxy-1,1,2-triphenyl-propan-1-ol can be compared with other similar compounds, such as:
1-(2-Methoxy-1-methylethoxy)propan-2-ol: This compound has a similar methoxy group but differs in the overall structure and functional groups.
1-(2-Butoxy-1-methylethoxy)propan-2-ol: Another similar compound with a butoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific arrangement of phenyl groups and the methoxy group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
102751-76-8 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-methoxy-1,1,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C22H22O2/c1-21(24-2,18-12-6-3-7-13-18)22(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,23H,1-2H3 |
InChI Key |
XEYOACHKIZTLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11962347.png)
